

A Spectroscopic Comparison of 2,6-Difluoronicotinic Acid and Its Precursors

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Compound of Interest

Compound Name: 2,6-Difluoronicotinic acid

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2,6-difluoronicotinic acid** and its key precursors, 2,6-dichloronicotinic acid and 2,6-dihydroxynicotinic acid.

This guide provides a comprehensive comparison of the spectroscopic properties of **2,6-difluoronicotinic acid** and its common synthetic precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in the synthesis of fluorinated pyridine derivatives, which are important scaffolds in pharmaceutical and agrochemical research. This document presents a summary of their ^1H NMR, ^{13}C NMR, ^{19}F NMR, FT-IR, and mass spectrometry data, alongside detailed experimental protocols and a visual representation of their synthetic relationship.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-difluoronicotinic acid**, 2,6-dichloronicotinic acid, and 2,6-dihydroxynicotinic acid.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2,6-Difluoronicotinic Acid	DMSO-d ₆	8.35 (d, J=8.2 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H)[1][2]
2,6-Dichloronicotinic Acid		
2,6-Dihydroxynicotinic Acid		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,6-Difluoronicotinic Acid	DMSO-d ₆	164.8, 151.8, 149.2, 141.5, 122.9, 121.2[2]
2,6-Dichloronicotinic Acid		
2,6-Dihydroxynicotinic Acid		

Table 3: ¹⁹F NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,6-Difluoronicotinic Acid		

Table 4: FT-IR Spectroscopic Data

Compound	Major Absorption Bands (cm ⁻¹)
2,6-Difluoronicotinic Acid	
2,6-Dichloronicotinic Acid	
2,6-Dihydroxynicotinic Acid	

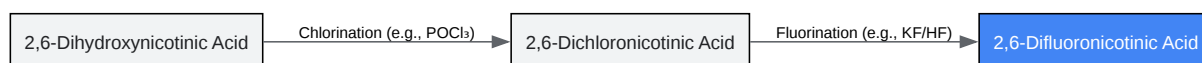
Table 5: Mass Spectrometry Data

Compound	Ionization Method	[M-H] ⁻ or [M+H] ⁺ (m/z)
2,6-Difluoronicotinic Acid	158.0	
2,6-Dichloronicotinic Acid	190.0	
2,6-Dihydroxynicotinic Acid	154.0	

Note: Data for **2,6-Difluoronicotinic Acid** and 2,6-Dihydroxynicotinic Acid is limited in the public domain and will be updated as it becomes available.

Synthesis Pathway

The synthesis of **2,6-difluoronicotinic acid** can be achieved from its precursors through halogen exchange reactions. A common route involves the conversion of 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid, followed by a fluorination step.



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Caption: Synthesis route from precursors to **2,6-Difluoronicotinic acid**.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent depends on the solubility of the analyte.
- **¹H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. Chemical shifts are referenced to

the solvent peak.

- ^{19}F NMR Spectroscopy: Fluorine-19 NMR spectra are obtained on a multinuclear NMR spectrometer. Chemical shifts are referenced to an external standard, such as CFCl_3 .

Fourier-Transform Infrared (FT-IR) Spectroscopy

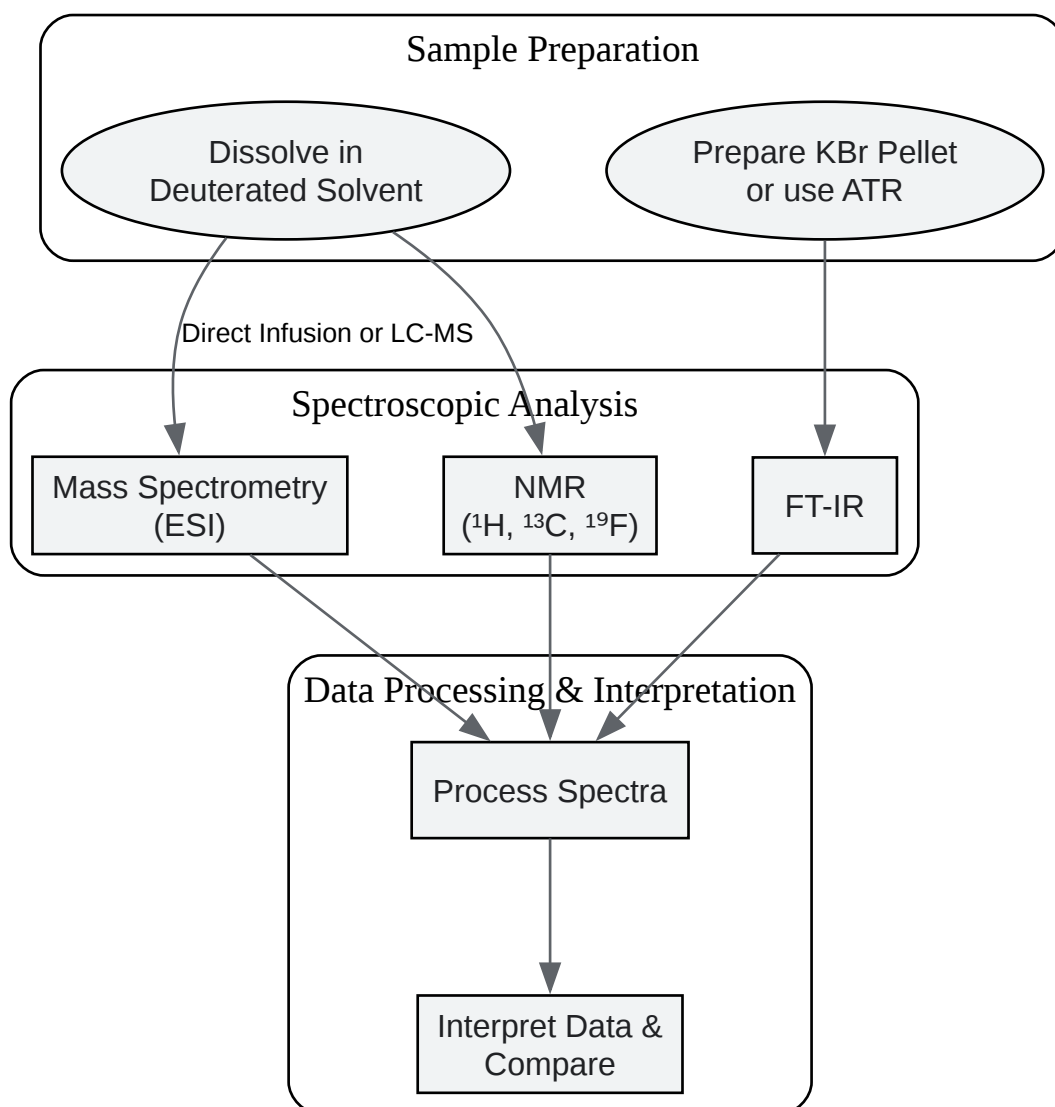
- Sample Preparation: Solid samples can be analyzed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the powder is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: FT-IR spectra are typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction and Ionization: Samples can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for these types of compounds, and it can be operated in either positive or negative ion mode.
- Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of these compounds.



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Caption: General workflow for spectroscopic analysis.

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